molecular formula C22H23N3O4 B12720953 Erlotinib C-11 CAS No. 1137584-37-2

Erlotinib C-11

Cat. No.: B12720953
CAS No.: 1137584-37-2
M. Wt: 392.4 g/mol
InChI Key: AAKJLRGGTJKAMG-JVVVGQRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Erlotinib C-11 is synthesized by reacting the normethyl precursor of erlotinib with carbon-11 labeled methyl iodide ([11C]-methyl iodide) . The reaction typically involves the following steps:

Industrial Production Methods: The production of this compound for clinical use requires a stable, reproducible, and high-yielding radiosynthesis method. Two production schemes have been developed, starting from either [11C]-carbon dioxide or [11C]-methane . Both methods reliably yield sufficient product amounts for preclinical and clinical use .

Chemical Reactions Analysis

Types of Reactions: Erlotinib C-11 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Erlotinib C-11 has a wide range of scientific research applications, including:

Properties

CAS No.

1137584-37-2

Molecular Formula

C22H23N3O4

Molecular Weight

392.4 g/mol

IUPAC Name

N-(3-ethynylphenyl)-7-(2-methoxyethoxy)-6-(2-(111C)methoxyethoxy)quinazolin-4-amine

InChI

InChI=1S/C22H23N3O4/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25)/i2-1

InChI Key

AAKJLRGGTJKAMG-JVVVGQRLSA-N

Isomeric SMILES

COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCO[11CH3]

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.